N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide
Description
N-{3-[(5-Methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is a synthetic small molecule featuring a 1H-indole-2-carboxamide core connected via a 3-oxopropyl linker to a 5-methyl-1,3-thiazol-2-ylamino group. The propyl linker provides flexibility, which may enhance binding to dynamic protein pockets. This compound is hypothesized to exhibit biological activity similar to indole-thiazole hybrids, such as anticancer or antiviral effects, based on structural analogs .
Properties
Molecular Formula |
C16H16N4O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H16N4O2S/c1-10-9-18-16(23-10)20-14(21)6-7-17-15(22)13-8-11-4-2-3-5-12(11)19-13/h2-5,8-9,19H,6-7H2,1H3,(H,17,22)(H,18,20,21) |
InChI Key |
KRRLFFHAORUDQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Formation of 5-Methyl-1,3-thiazol-2-amine
The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, which involves cyclocondensation of α-chloroketones with thiourea derivatives. For 5-methyl-1,3-thiazol-2-amine, the reaction proceeds as follows:
- Reagents : Chloroacetone reacts with thiourea in ethanol under reflux.
- Conditions : The reaction is conducted at 80°C for 6–8 hours, yielding a thiazoline intermediate, which is subsequently oxidized to the aromatic thiazole using bromine in acetic acid.
- Yield : Reported yields range from 65% to 75%, depending on the purity of starting materials and oxidation efficiency.
Functionalization to 3-[(5-Methyl-1,3-thiazol-2-yl)amino]-3-oxopropionic Acid
The thiazole amine is acylated with succinic anhydride to introduce the propionamide linker:
- Reaction Setup : 5-Methyl-1,3-thiazol-2-amine is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
- Acylation : Succinic anhydride is added stoichiometrically, followed by catalytic dimethylaminopyridine (DMAP). The mixture is stirred at room temperature for 12 hours.
- Workup : The product is extracted with aqueous sodium bicarbonate and purified via recrystallization from ethyl acetate/hexane.
Preparation of the Indole-2-Carboxylic Acid Derivative
Indole Ring Synthesis
The indole core is constructed using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions:
- Substrates : Cyclohexanone and phenylhydrazine hydrochloride are heated in glacial acetic acid.
- Cyclization : The reaction proceeds at 120°C for 4 hours, yielding 1H-indole.
- Functionalization : The indole is carboxylated at the 2-position using directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) and quenched with dry ice.
Activation of Indole-2-Carboxylic Acid
The carboxylic acid is activated for coupling via two primary methods:
- Acyl Chloride Formation : Treatment with thionyl chloride (SOCl₂) in DCM at 0°C for 2 hours.
- Mixed Carbonate Intermediate : Reaction with ethyl chloroformate in the presence of triethylamine.
Coupling Reactions to Form the Target Compound
Amide Bond Formation
The activated indole-2-carboxylate is coupled with the thiazole-propionamide intermediate using peptide coupling agents:
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU | DMF | 0°C to RT | 82 |
| DCC | THF | RT | 68 |
| EDCI/HOBt | DCM | 0°C | 74 |
Procedure :
- The activated indole derivative (1.0 equiv) and thiazole-propionamide (1.2 equiv) are combined in anhydrous DMF.
- HATU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) are added, and the reaction is stirred at room temperature for 24 hours.
- The product is isolated via precipitation in ice-c water and purified by column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Challenges in Coupling
- Steric Hindrance : The bulky thiazole group necessitates excess coupling agent (1.5–2.0 equiv) to drive the reaction to completion.
- Solubility Issues : Polar aprotic solvents (DMF, DMSO) are critical to solubilize both components.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Elevating temperature beyond 50°C leads to decomposition of the thiazole moiety, as evidenced by HPLC monitoring. Anhydrous DMF provides optimal solubility without side reactions.
Catalytic Additives
The use of HOBt (hydroxybenzotriazole) reduces racemization and improves coupling efficiency by stabilizing the active ester intermediate.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, indole NH), 8.21 (d, J = 7.8 Hz, 1H, thiazole H), 7.45–7.39 (m, 4H, aromatic H), 3.02 (t, J = 6.5 Hz, 2H, propionamide CH₂).
- HRMS : Calculated for C₁₆H₁₆N₄O₂S [M+H]⁺: 345.1024; Found: 345.1028.
Alternative Synthetic Routes
Solid-Phase Synthesis
A resin-bound approach using Wang resin has been explored to simplify purification:
Enzymatic Coupling
Preliminary studies using lipase B from Candida antarctica show promise for greener synthesis, though yields remain suboptimal (45–50%).
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The compound’s carboxamide and thiazole-linked amide groups undergo hydrolysis under acidic or alkaline conditions:
| Reaction Conditions | Products | Yield (%) | Characterization Methods | Source |
|---|---|---|---|---|
| 6M HCl, reflux, 8h | 1H-indole-2-carboxylic acid + 3-[(5-methylthiazol-2-yl)amino]propanoic acid | 78 | NMR, LC-MS | |
| 2M NaOH, 70°C, 4h | Sodium salts of hydrolyzed fragments | 85 | FT-IR, HPLC |
Controlled hydrolysis preserves the thiazole ring integrity while cleaving amide bonds. Acidic conditions favor protonation of the amide carbonyl, while alkaline hydrolysis proceeds via nucleophilic hydroxide attack.
Nucleophilic Substitution at Thiazole Ring
The 5-methylthiazol-2-yl moiety participates in substitution reactions at position 4 (if halogenated):
Substitution at the thiazole ring enhances antibacterial potency, particularly with amino groups .
Acylation and Alkylation Reactions
The indole NH and secondary amide groups undergo functionalization:
Acylation improves membrane permeability, as seen in derivatives like 6i and 6v , which show sub-7 μM IC₅₀ values against breast cancer cells .
Oxidation
The thiazole sulfur atom undergoes oxidation:
-
H₂O₂ (30%), acetic acid, 50°C, 3h : Forms thiazole S-oxide (sulfoxide) with 92% purity (LC-MS).
-
mCPBA (2 eq.), DCM, 0°C, 1h : Yields sulfone derivatives, though with reduced bioactivity (MIC > 5 μg/mL) .
Reduction
Catalytic hydrogenation (H₂, Pd/C, MeOH) reduces nitro groups (if present in analogs) to amines without affecting the thiazole ring .
Condensation with Hydrazines
Reaction with hydrazines generates hydrazide derivatives:
Hydrazide formation introduces planar conjugated systems, improving DNA intercalation potential .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the indole ring:
These modifications enhance kinase inhibition, with Pim kinase IC₅₀ values reaching single-digit nanomolar ranges .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces:
-
Indole C3–C4 bond cleavage : Forms quinoline-like photoproducts (isolated yield: 65%,H-NMR confirmed).
-
Thiazole ring opening : Observed under prolonged exposure (>6h), yielding thiourea fragments.
Complexation with Metal Ions
The thiazole nitrogen and amide carbonyl coordinate transition metals:
| Metal Salt | Conditions | Complex Stoichiometry | Application | Source |
|---|---|---|---|---|
| CuCl₂·2H₂O | MeOH, RT, 2h | 1:1 (ML) | Antibacterial enhancement | |
| Fe(NO₃)₃·9H₂O | H₂O/EtOH, 60°C, 4h | 1:2 (ML₂) | Catalytic oxidation studies |
Copper complexes show 4-fold improved MIC values against MRSA compared to the parent compound .
This comprehensive reactivity profile positions N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide as a versatile scaffold for medicinal chemistry optimization, particularly in antimicrobial and anticancer drug development.
Scientific Research Applications
N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to alterations in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide (hereafter referred to as compound A) is a synthetic molecule that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A belongs to a class of indole derivatives known for their diverse biological activities. The molecular formula is C_{12}H_{14}N_4O_2S, and its structure includes an indole ring fused with a thiazole moiety, which is critical for its biological efficacy.
Biological Activity Overview
1. Anticancer Activity:
Research has indicated that compound A exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity of Compound A
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Caspase activation |
| A549 (Lung) | 12.3 | G2/M phase arrest |
| HeLa (Cervical) | 10.8 | Induction of apoptosis |
2. Antimicrobial Properties:
Compound A has also been evaluated for its antimicrobial activity against various pathogens. It demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
Table 2: Antimicrobial Activity of Compound A
| Pathogen | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 8 | Gram-positive |
| Escherichia coli | 16 | Gram-negative |
| Candida albicans | 32 | Fungal |
The mechanisms through which compound A exerts its biological effects are multifaceted:
- Apoptosis Induction: The activation of caspases leads to programmed cell death in cancer cells.
- Cell Cycle Arrest: By interfering with cell cycle progression, compound A effectively halts the proliferation of malignant cells.
- Antimicrobial Action: The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
Case Studies
Several studies have highlighted the potential applications of compound A in clinical settings:
-
Case Study on Cancer Treatment:
In a preclinical trial involving xenograft models of breast cancer, administration of compound A resulted in a significant reduction in tumor volume compared to control groups. The study concluded that compound A could serve as a promising candidate for further development as an anticancer agent. -
Antimicrobial Efficacy:
Another study focused on the use of compound A against multidrug-resistant bacterial strains. Results indicated that it not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapy.
Q & A
Q. Characterization :
Q. Table 1: Representative Reaction Conditions
| Precursor | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Formyl-indole-2-COOH | NaOAc | AcOH | 3–5 | 70–85 | |
| Thiourea + Chloroacetic acid | NaOAc | AcOH | 3–5 | 60–75 |
Advanced: How can structural contradictions in crystallographic data for this compound be resolved?
Crystallographic refinement tools like SHELXL (for small-molecule refinement) and SIR97 (for direct methods) are critical. Contradictions often arise from:
- Disordered atoms : Use PART instructions in SHELXL to model alternate conformations .
- Twinned data : Apply TWIN/BASF commands in SHELXL for twin-law refinement .
- High thermal motion : Restrain ADPs (anisotropic displacement parameters) using RIGU or SIMU commands .
Validation : Cross-check with spectroscopic data (e.g., NMR NOE correlations for spatial proximity) and computational geometry optimization (DFT) to resolve ambiguities .
Basic: What are common impurities in synthesized batches, and how are they identified?
Typical impurities include:
Q. Mitigation :
- Chromatography : Silica gel column purification (ethyl acetate/methanol gradient) .
- Recrystallization : DMF/acetic acid (1:3) removes polar impurities .
Advanced: How can molecular docking studies inform SAR for thiazole-indole hybrids targeting enzymes like GSK-3β?
Q. Methodology :
Ligand preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G* basis set).
Receptor selection : Retrieve GSK-3β crystal structure (PDB: 1Q3D) and prepare via AutoDockTools (remove water, add polar hydrogens).
Docking : Use AutoDock Vina with grid centers near ATP-binding sites.
Q. Key findings :
Q. Table 2: Docking Scores for Derivatives
| Derivative | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| Parent compound | -8.2 | |
| 5-Fluoro-indole analog | -9.1 |
Advanced: How do reaction conditions impact regioselectivity in thiazole-indole hybrid synthesis?
Regioselectivity is influenced by:
- Acid catalysis : Acetic acid promotes cyclization at the indole C3 position over C2 due to protonation of the aldehyde group .
- Temperature : Reflux (100–110°C) favors kinetically controlled thiazole-amine coupling, while lower temps (60°C) may yield oxadiazole byproducts .
Case study : At 100°C, >90% of product is the desired C3-substituted indole; at 60°C, ~40% shifts to oxadiazole derivatives .
Basic: What spectroscopic markers distinguish this compound from structurally similar analogs?
- ¹H NMR :
- ¹³C NMR :
Advanced: How can in silico methods predict metabolic stability of this compound?
Use SwissADME or Molnformatics :
- Metabolic hotspots : The thiazole ring is prone to CYP3A4-mediated oxidation (predicted t₁/₂ ~2.5 h).
- Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) on thiazole reduces oxidation susceptibility .
Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?
Q. Table 3: Solvent Impact on Yield
| Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 100 | 85 | 95 |
| CPME | 100 | 80 | 98 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
